molecular formula C17H13N3O2S B2936070 N-(cyanomethyl)-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-N-phenylacetamide CAS No. 1423304-18-0

N-(cyanomethyl)-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-N-phenylacetamide

Cat. No. B2936070
CAS RN: 1423304-18-0
M. Wt: 323.37
InChI Key: SOWCKIMZOOPHKH-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)-N-phenylacetamide is a chemical compound that has gained attention in scientific research due to its potential in various applications. This compound is also known as CMBA and has a molecular formula of C20H16N2O2S.

Mechanism of Action

The mechanism of action of CMBA is not fully understood, but studies have suggested that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. CMBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CMBA has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. CMBA has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMBA in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, one of the limitations of CMBA is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on CMBA. One area of research is to further explore its potential as a therapeutic agent for cancer and other diseases. Another area of research is to investigate its mechanism of action in more detail. Additionally, further research is needed to optimize the synthesis of CMBA and to develop more efficient methods for its purification.

Synthesis Methods

The synthesis of CMBA involves the reaction between 2-aminobenzothiazole and phenylacetonitrile in the presence of acetic anhydride and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.

Scientific Research Applications

CMBA has been studied for its potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that CMBA has anti-cancer properties and can inhibit the growth of cancer cells. CMBA has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

properties

IUPAC Name

N-(cyanomethyl)-2-(3-oxo-1,2-benzothiazol-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c18-10-11-19(13-6-2-1-3-7-13)16(21)12-20-17(22)14-8-4-5-9-15(14)23-20/h1-9H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWCKIMZOOPHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC#N)C(=O)CN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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